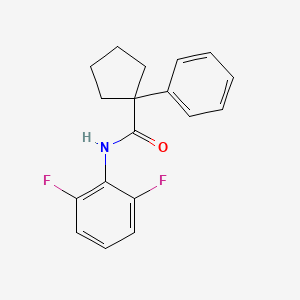

N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule. It likely contains a carboxamide group (CONH2) attached to a cyclopentane ring, which is also attached to a phenyl group and a 2,6-difluorophenyl group .

Synthesis Analysis

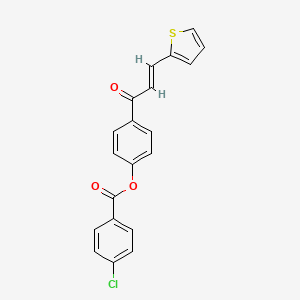

While specific synthesis methods for this compound were not found, similar compounds such as 2,6-Difluoroaniline have been used in the synthesis of various other compounds . Another study discusses the synthesis of a fluorinated chalcone, which involves a slow evaporation technique .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis .Chemical Reactions Analysis

Rhodium(III)-catalyzed heteroarylation of N-2,6-difluorophenyl arylamides with heteroaryl boronate esters has been reported . This reaction could potentially offer a route to synthesize heterocyclic drug molecules in medicinal chemistry .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the solvatochromic effects of 2-Chloro-N-(2,4-dinitrophenyl) acetamide upon varying solvent polarity were investigated using UV-vis spectrophotometry.Scientific Research Applications

Molecular Structure and Interaction Studies

A study focused on the role of fluorine in molecular interactions revealed that the 2,5-difluorobenzene group, similar to the difluorophenyl group in the compound of interest, significantly affects molecular aggregation. This effect is attributed to the ability of fluorine to engage in C–H⋯F interactions, leading to unique aggregation patterns and potentially influencing the compound's physical properties and reactivity (Mocilac, Osman, & Gallagher, 2016).

Synthetic Methodologies and Chemical Reactions

Advancements in synthetic chemistry have enabled the development of novel carboxamide derivatives, including those with cyclohexanecarboxamide and cyclopentanecarboxamide frameworks. These derivatives are synthesized to explore their potential applications in creating new materials and studying biological activities. For instance, the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been reported, highlighting the importance of the carboxamide group in determining the compound's chemical behavior and potential applications (Özer, Arslan, VanDerveer, & Külcü, 2009).

Antipathogenic Activity

Research into the antipathogenic properties of carboxamide derivatives, including those structurally related to "N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide," has shown promising results. A study on thiourea derivatives, for instance, demonstrated significant antibacterial activity against strains known for biofilm formation. This indicates the potential of such compounds in the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Material Science and Polymer Research

The compound's structural elements, such as the difluorophenyl and phenyl groups, are of interest in the field of material science, especially in the synthesis of novel polymeric materials. Fluorinated polymers, for example, exhibit high thermal stability and electrical insulating properties, making them suitable for various applications in electronics and aerospace industries. The synthesis of fluorinated heterocyclic polyamides demonstrates the relevance of incorporating fluorinated moieties into polymers to enhance their properties (Hamciuc, Hamciuc, Sava, & Brumǎ, 2001).

Safety and Hazards

Future Directions

Future research could focus on the synthesis and characterization of similar compounds, as well as their potential applications in medicinal chemistry . The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next generation light responsive smart materials .

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various proteins and enzymes, which play crucial roles in cellular processes .

Mode of Action

Based on its structural similarity to other compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions could potentially alter the conformation or activity of the target proteins, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The compound’s bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Based on its structural similarity to other compounds, it might influence cellular processes such as cell proliferation, apoptosis, and differentiation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide . For instance, changes in pH could affect the compound’s ionization state, which in turn could influence its solubility and interaction with targets .

Properties

IUPAC Name |

N-(2,6-difluorophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO/c19-14-9-6-10-15(20)16(14)21-17(22)18(11-4-5-12-18)13-7-2-1-3-8-13/h1-3,6-10H,4-5,11-12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCKJGBPHXBTSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2956231.png)

![methyl 4-((2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)benzoate](/img/structure/B2956232.png)

![2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide](/img/structure/B2956234.png)

![(E)-2-amino-1-((4-chlorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2956236.png)

![3-fluoro-4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2956244.png)

![(Z)-1-(benzo[d][1,3]dioxol-5-yl)-4,4-difluoro-3-hydroxybut-2-en-1-one](/img/structure/B2956253.png)